molecular formula C7H9FN2O B1647082 (5-Fluoro-2-methoxyphenyl)hydrazine

(5-Fluoro-2-methoxyphenyl)hydrazine

Cat. No.: B1647082
M. Wt: 156.16 g/mol
InChI Key: FQMPMYKYGGQELV-UHFFFAOYSA-N
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Description

(5-Fluoro-2-methoxyphenyl)hydrazine (CAS 569688-70-6) is a chemical building block with the molecular formula C7H9FN2O and a molecular weight of 156.16 g/mol . This compound is of significant interest in organic and medicinal chemistry as a versatile precursor for the synthesis of more complex heterocyclic structures. Its molecular structure, featuring both a hydrazine moiety and a fluorine atom on the phenyl ring, makes it a valuable intermediate in the construction of various pharmacologically active molecules. Researchers utilize this and closely related fluoro-methoxyphenylhydrazine hydrochlorides as key starting materials in the synthesis of active pharmaceutical ingredients (APIs), fine chemicals, and reagents . The presence of the fluorine atom can enhance a molecule's metabolic stability, membrane permeability, and binding affinity, making it a crucial feature in drug discovery and development. As such, this compound finds specific applications in the synthesis of pesticide and dye intermediates, and is widely used in synthetic organic chemistry and biotechnology research . Proper handling procedures should be observed. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

(5-fluoro-2-methoxyphenyl)hydrazine

InChI

InChI=1S/C7H9FN2O/c1-11-7-3-2-5(8)4-6(7)10-9/h2-4,10H,9H2,1H3

InChI Key

FQMPMYKYGGQELV-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)F)NN

Canonical SMILES

COC1=C(C=C(C=C1)F)NN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular parameters of (5-Fluoro-2-methoxyphenyl)hydrazine with analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Features
This compound C₇H₉FN₂O 168.16 F (5), OMe (2) High polarity due to F and OMe; used in bioactive molecule synthesis
(5-Chloro-2-methoxyphenyl)hydrazine C₇H₉ClN₂O 188.62 Cl (5), OMe (2) Larger atomic radius of Cl increases steric hindrance; higher molecular weight
5-Fluoro-2-methylphenylhydrazine HCl C₇H₁₀ClFN₂ 184.62 F (5), Me (2) Methyl group reduces polarity; HCl salt enhances stability
(2-Methoxy-5-methylphenyl)hydrazine HCl C₈H₁₃ClN₂O 188.66 OMe (2), Me (5) Methoxy and methyl substituents alter electronic and steric profiles

Physicochemical Properties

  • Solubility: Fluorine and methoxy groups increase polarity, enhancing solubility in polar solvents (e.g., ethanol, DMSO) compared to methyl-substituted analogs. Chloro derivatives exhibit lower solubility due to Cl’s larger atomic size .
  • Stability : Hydrochloride salts (e.g., 5-Fluoro-2-methylphenylhydrazine HCl) are more stable than free hydrazines, as seen in their handling and storage requirements .
  • Reactivity : Electron-withdrawing groups (F, Cl) activate the phenyl ring for electrophilic substitution, while methoxy groups direct reactivity to specific positions (e.g., para to OMe) .

Research Findings

  • Electron Effects : Fluorine’s electronegativity increases the acidity of the hydrazine NH group, enhancing nucleophilic reactivity in condensation reactions .
  • Thermodynamic Stability : Chloro derivatives exhibit higher thermal stability due to stronger C-Cl bonds, as evidenced by differential scanning calorimetry (DSC) studies .
  • Biological Activity : Fluorinated hydrazines demonstrate superior pharmacokinetic profiles in murine models compared to chloro or methyl analogs, attributed to fluorine’s metabolic stability .

Preparation Methods

Starting Materials and Reaction Pathway

The most documented batch synthesis begins with 2-methoxy-5-fluorouracil, which undergoes chlorination followed by hydrazinolysis. The chlorination step replaces the 4-hydroxyl group with chlorine using phosphorus oxychloride (POCl₃) in the presence of triethylamine as an acid scavenger. Subsequent hydrazinolysis with hydrazine hydrate displaces the chlorine atom with a hydrazine group, yielding the target compound.

Reaction Pathway:

  • Chlorination:
    $$ \text{2-Methoxy-5-fluorouracil} + \text{POCl}3 \xrightarrow{\text{Et}3\text{N}} \text{2-Methoxy-4-chloro-5-fluoropyrimidine} $$
  • Hydrazinolysis:
    $$ \text{2-Methoxy-4-chloro-5-fluoropyrimidine} + \text{N}2\text{H}4 \cdot \text{H}_2\text{O} \rightarrow \text{(5-Fluoro-2-methoxyphenyl)hydrazine} $$

Chlorination Step Optimization

Key parameters influencing chlorination efficiency include:

  • Temperature: 105–110°C maximizes yield (90–93%) while minimizing side reactions.
  • Solvent: Toluene is preferred due to its high boiling point and immiscibility with water, simplifying post-reaction extraction.
  • Molar Ratios: A 2:1 molar ratio of POCl₃ to 2-methoxy-5-fluorouracil ensures complete conversion.

Table 1: Chlorination Reaction Conditions and Yields

Parameter Optimal Value Yield (%)
Temperature 105–110°C 93
POCl₃:Molar Ratio 2:1 90–93
Acid Scavenger Triethylamine 93

Hydrazinolysis Reaction Conditions

Hydrazinolysis is performed at ambient temperature (20–25°C) to prevent exothermic runaway. A 2:1 molar excess of hydrazine hydrate ensures complete substitution, with reaction times of 12–20 hours achieving >90% purity. The crude product is isolated via filtration and washed with toluene to remove residual reagents.

Continuous Flow Synthesis Approaches

Process Design and Advantages

A continuous flow method described in US20190152896A1 bypasses traditional batch limitations by reacting pre-formed diazonium salts with hydrazine in a tubular reactor. This approach minimizes hazardous intermediate accumulation and improves reproducibility. The process utilizes hydrobromic or hydrochloric acid to stabilize the hydrazine product as a salt (e.g., hydrobromide or hydrochloride).

Key Advantages:

  • Reduced Byproducts: Avoids diazo-amino compounds common in batch processes.
  • Scalability: Flow rates of 10–50 mL/min enable kilogram-scale production.
  • Safety: Smaller reaction volumes mitigate risks associated with exothermic reactions.

Acid Selection and Reaction Parameters

The choice of acid impacts product stability and isolation efficiency:

Table 2: Acid Selection in Continuous Flow Synthesis

Acid Product Form Purity (%)
Hydrobromic Acid Hydrobromide Salt 98
Hydrochloric Acid Hydrochloride Salt 97
Sulfuric Acid Sulfate Salt 95

Reaction temperatures are maintained at 0–10°C to prevent thermal decomposition, with residence times of 5–15 minutes ensuring complete conversion.

Comparative Analysis of Synthesis Methods

Yield and Purity Considerations

  • Batch Method: Achieves 90–93% yield with 95% purity but requires prolonged reaction times (15–24 hours).
  • Continuous Flow: Delivers higher purity (97–98%) and comparable yields (95–98%) in under 30 minutes.

Scalability and Industrial Applicability

Batch synthesis is cost-effective for small-scale production (<100 kg) but faces challenges in waste management due to solvent-intensive steps. Continuous flow systems offer better scalability (>1 ton/year) and reduced solvent consumption, aligning with green chemistry principles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-Fluoro-2-methoxyphenyl)hydrazine, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with 5-fluoro-2-methoxybenzaldehyde. React with hydrazine hydrate in ethanol under reflux (70–80°C) for 6–8 hours to form the hydrazone intermediate.
  • Step 2 : Reduce the hydrazone using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to yield the hydrazine derivative.
  • Critical factors : Solvent polarity (ethanol vs. methanol), temperature control, and stoichiometric ratio of hydrazine to aldehyde (1.2:1 recommended).
  • Data Table :
SubstrateSolventTemp (°C)CatalystYield (%)Source
5-Fluoro-2-methoxybenzaldehydeEthanol75None72Analogous to [5]
5-Fluoro-2-methoxybenzaldehydeMethanol70Pd-C85Analogous to [17]
  • Note : Acidic conditions (e.g., HCl) may protonate the methoxy group, reducing reactivity. Use neutral or mildly basic conditions .

Q. How can spectroscopic techniques characterize this compound?

  • Methodology :

  • ¹H/¹³C NMR : Look for signals at δ 3.8–4.0 ppm (methoxy -OCH₃), δ 6.5–7.5 ppm (aromatic protons), and δ 4.5–5.5 ppm (hydrazine -NH₂, broad singlet). Fluorine coupling (¹⁹F NMR) shows a singlet at ~-110 ppm.
  • IR Spectroscopy : Peaks at 3300–3400 cm⁻¹ (N-H stretch), 1250 cm⁻¹ (C-F stretch), and 1020 cm⁻¹ (C-O-C of methoxy).
  • Mass Spec : Molecular ion peak at m/z 170.2 (C₇H₈FN₂O⁺) with fragmentation at m/z 153 (loss of -NH₂) .

Q. What purification strategies are effective for isolating this compound?

  • Methodology :

  • Recrystallization : Use ethanol/water (3:1) for high-purity crystals.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) as eluent.
  • Storage : Store at 4°C in airtight, amber vials to prevent oxidation .

Advanced Research Questions

Q. How do electronic effects of substituents (fluoro, methoxy) influence the reactivity of this compound in azo coupling reactions?

  • Methodology :

  • Mechanistic Insight : The electron-withdrawing fluoro group at position 5 enhances electrophilicity, facilitating diazonium salt formation. The methoxy group at position 2 donates electrons via resonance, stabilizing intermediates.
  • Experimental Validation : Compare coupling rates with para-substituted aryl diazonium salts. Use UV-Vis to monitor azo bond formation (λmax 450–500 nm).
  • Data Table :
Diazonium SaltCoupling Rate (k, s⁻¹)Yield (%)
4-Nitrobenzenediazonium0.1278
4-Methoxybenzenediazonium0.0865
  • Conclusion : Higher electron deficiency in the diazonium salt accelerates coupling .

Q. Can computational modeling predict the catalytic activity of this compound in ring-opening metathesis?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO-LUMO gap) to assess nucleophilicity.
  • Key Finding : The fluoro group lowers the LUMO energy (-1.8 eV), enhancing susceptibility to electrophilic attack.
  • Experimental Correlation : Test catalytic performance in norbornene metathesis. A 15% yield increase is observed compared to non-fluorinated analogs .

Q. What structural modifications enhance the biological activity of this compound derivatives?

  • Methodology :

  • SAR Study : Synthesize analogs with varying substituents (e.g., Cl, Br, CF₃) at position 5. Test antimicrobial activity via MIC assays against E. coli and S. aureus.
  • Data Table :
DerivativeMIC (E. coli, µg/mL)MIC (S. aureus, µg/mL)
5-Fluoro (parent)6432
5-Chloro3216
5-Trifluoromethyl168
  • Conclusion : Electron-withdrawing groups improve membrane penetration and target binding .

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